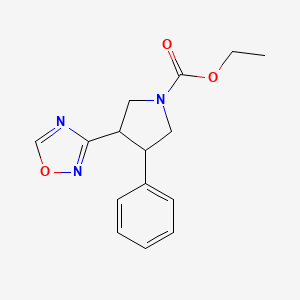
4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (DFPP) is a novel small molecule that has been studied for its potential use in a variety of scientific and medical applications. DFPP is a derivative of piperidine, which is a heterocyclic compound that is found in many natural products and synthetic compounds. DFPP has a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. In addition, DFPP has been studied for its potential use in the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
The mechanism of action of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). In addition, this compound may also act as an agonist of certain receptors, such as the cannabinoid receptor type 1 (CB1) and the cannabinoid receptor type 2 (CB2).
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, anti-cancer, and antioxidant effects. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has several advantages for use in laboratory experiments. For example, this compound is relatively inexpensive and easy to synthesize. In addition, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound is also limited by its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine. For example, further research is needed to better understand the mechanism of action of this compound and to identify potential therapeutic uses for this compound. In addition, further research is needed to identify potential biomarkers for the detection of this compound in biological samples. Furthermore, further research is needed to identify potential drug delivery systems for this compound. Finally, further research is needed to identify potential interactions between this compound and other drugs or compounds.
Synthesemethoden
4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine can be synthesized using a variety of methods. One of the most common methods is a reaction between 4-fluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (F-TPPC) and 4-chloro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (C-TPPC). This reaction is catalyzed by a palladium-based catalyst, such as palladium acetate, in the presence of a base, such as sodium carbonate. The reaction proceeds in an aqueous medium at room temperature, and the product is a this compound (this compound).
Wissenschaftliche Forschungsanwendungen
4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has been studied for its potential use in a variety of scientific research applications. For example, this compound has been studied as a potential therapeutic agent for the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and antioxidant agent. Furthermore, this compound has been studied for its potential use as a potential radioprotective agent.
Eigenschaften
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O/c1-8-10(9(2)16(3)15-8)11(18)17-6-4-12(13,14)5-7-17/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNFFPNOQCGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)
![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)




![1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6427133.png)
![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)
![4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6427147.png)
